molecular formula C20H22N2O2 B12216297 Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate

Cat. No.: B12216297
M. Wt: 322.4 g/mol
InChI Key: LIESBYIBNZPNCR-UHFFFAOYSA-N
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Description

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is unique due to its specific structural features, including the pyridine ring fused to the indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound can be characterized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol
  • CAS Number : Not specifically listed in the available data but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to exhibit:

  • Antitumor Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Inhibition of Specific Proteins : Similar compounds have demonstrated the ability to inhibit BET (Bromodomain and Extra-Terminal domain) proteins, which are implicated in cancer progression. For example, related indole-containing compounds have shown high binding affinities to BET proteins, leading to reduced cell growth in various cancer models .

Anticancer Activity

  • Cell Line Studies :
    • A study involving various indole derivatives indicated that modifications in the structure significantly affect their anticancer potency. Compounds similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines .
    • In vitro assays demonstrated that these compounds could induce apoptosis in human leukemia and breast cancer cell lines, suggesting a potential therapeutic application in oncology.
  • Mechanistic Insights :
    • The presence of the indole moiety has been linked to enhanced bioactivity due to its ability to interact with DNA and modulate gene expression. This suggests that this compound may similarly influence tumor suppressor genes and oncogenes .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic profiles:

  • Bioavailability : Compounds with similar structures have shown good oral bioavailability and stability in biological systems .
  • Metabolic Stability : Studies indicate that modifications on the indole ring can enhance metabolic stability, which is essential for therapeutic applications.

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight290.35 g/mol
Antitumor ActivityInduces apoptosis; inhibits cell growth
IC50 (Cancer Cell Lines)Ranges from nanomolar to micromolar
MechanismApoptosis induction; BET protein inhibition

Case Studies

  • Case Study on Indole Derivatives :
    • A series of indole derivatives were synthesized and tested for their anticancer properties. Among these, compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute leukemia). The study highlighted the importance of structural modifications in enhancing biological activity .
  • Clinical Implications :
    • The potential of this compound in clinical settings is supported by its ability to selectively target cancer cells while sparing normal cells. This selectivity could lead to reduced side effects compared to conventional chemotherapeutic agents .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate

InChI

InChI=1S/C20H22N2O2/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16/h4-5,8,10-12,22H,6-7,9H2,1-3H3

InChI Key

LIESBYIBNZPNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C

Origin of Product

United States

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